![molecular formula C15H16Cl3NO B5306528 2-[(2,4-dichlorobenzyl)amino]-1-phenylethanol hydrochloride](/img/structure/B5306528.png)

2-[(2,4-dichlorobenzyl)amino]-1-phenylethanol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"2-[(2,4-dichlorobenzyl)amino]-1-phenylethanol hydrochloride" belongs to a class of organic compounds known for their potential in various applications due to their unique chemical structures. These compounds often serve as intermediates in the synthesis of pharmaceuticals, exhibiting a broad range of biological activities.

Synthesis Analysis

Synthesis strategies for related compounds often involve enantioselective methods, providing high yields and enantiomeric excesses. For example, Tanielyan et al. (2006) developed two enantioselective syntheses for 2-amino-1-phenylethanol, demonstrating the utility of such methods in obtaining high-purity products (Tanielyan et al., 2006).

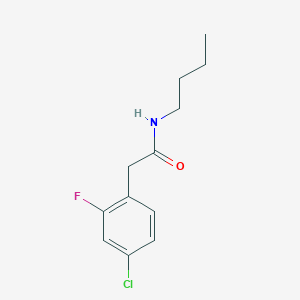

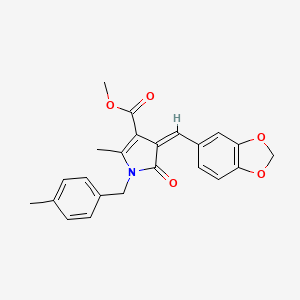

Molecular Structure Analysis

Investigations into molecular structures of similar compounds have utilized X-ray diffraction and computational methods to elucidate their geometries. For instance, Mandal and Patel (2018) explored the supramolecular features of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino]-substituted 2,3-dihydroquinazolin-4(1H)-ones, highlighting the importance of weak interactions in determining molecular conformation (Mandal & Patel, 2018).

Chemical Reactions and Properties

Chemical reactivity and properties can be influenced significantly by the presence of functional groups and structural elements. For example, the synthesis of 1-amino-2-hydroxy- and 2-amino-1-hydroxy-substituted ethylene-1,1-bisphosphonic acids by Griffiths et al. (1997) shows how variations in chemical structure can lead to different reactivity patterns (Griffiths et al., 1997).

作用機序

Target of Action

It is known that similar compounds, such as dichlorobenzyl alcohol, act as mild antiseptics with a broad spectrum for bacteria and viruses associated with mouth and throat infections .

Mode of Action

Dichlorobenzyl alcohol, a related compound, is thought to act through a reduced sodium channel blockade and by denaturing external proteins and rearranging the tertiary structure of proteins .

Biochemical Pathways

It is likely that it interferes with the normal functioning of bacterial or viral proteins, leading to their inactivation .

Pharmacokinetics

It is expected to have good gi absorption and be bbb permeant .

Result of Action

The result of the action of 2-[(2,4-dichlorobenzyl)amino]-1-phenylethanol hydrochloride is the inhibition of the growth of bacteria and viruses, leading to relief from infections .

特性

IUPAC Name |

2-[(2,4-dichlorophenyl)methylamino]-1-phenylethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl2NO.ClH/c16-13-7-6-12(14(17)8-13)9-18-10-15(19)11-4-2-1-3-5-11;/h1-8,15,18-19H,9-10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSAXOPXQAUJJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCC2=C(C=C(C=C2)Cl)Cl)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5306446.png)

![2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5306449.png)

![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5306451.png)

![4-nitro-N-(2-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}phenyl)benzenesulfonamide](/img/structure/B5306453.png)

![4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-ethyl-1-isopropylpiperazine](/img/structure/B5306462.png)

![7-acetyl-3-(allylthio)-6-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5306463.png)

![3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-pyridinamine](/img/structure/B5306473.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyl-3-furamide](/img/structure/B5306480.png)

![5,5-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5306481.png)

![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5306486.png)

![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5306500.png)

![4-{5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5306525.png)